

Technical Whitepaper: The Discovery and Development of Spr741 (tfa)

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Compound of Interest

Compound Name: Spr741 (tfa)

Cat. No.: B12428786

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Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly in Gram-negative bacteria (GNB), has necessitated a paradigm shift from discovering new bactericidal classes to rescuing existing ones.^[1] **Spr741 (tfa)**—the trifluoroacetate salt of the peptide SPR741 (formerly NAB741)—represents a pivotal advancement in this "adjuvant" strategy.

Unlike its parent molecule Polymyxin B (PMB), Spr741 is engineered to lack intrinsic bactericidal activity at clinically relevant doses.^{[1][2][3]} Instead, it functions as a potentiator, selectively permeabilizing the outer membrane (OM) of GNB.^[1] This "molecular doorman" mechanism allows large-scaffold antibiotics (e.g., rifamycins, macrolides), which are typically excluded by the OM, to reach their intracellular targets.^[1] This guide details the chemical evolution, mechanism of action (MoA), and validated experimental protocols for Spr741.

Chemical Genesis: From Polymyxin B to Spr741^[3] ^{[4][5][6][7]}

The development of Spr741 was driven by the need to dissociate the membrane-permeabilizing properties of polymyxins from their dose-limiting nephrotoxicity.

Structural Optimization

Polymyxin B consists of a cyclic heptapeptide ring and a linear tripeptide side chain capped with a fatty acid tail. This tail is crucial for the bactericidal insertion into the cytoplasmic membrane (CM) but is also implicated in mammalian tubule toxicity.

- Parent Molecule: Polymyxin B (Five positive charges, Fatty acid tail).[1][4][5]
- Intermediate: Polymyxin B Nonapeptide (PMBN) – Formed by enzymatic cleavage of the fatty acid tail. Reduced toxicity but insufficient potency/stability.
- Spr741 Optimization:
 - Tail Removal: Complete excision of the N-terminal fatty acid tail to prevent CM depolarization and reduce mammalian cytotoxicity.
 - Charge Reduction: The net positive charge was reduced from +5 (PMB) to +3. This reduction lowers the affinity for renal megalin receptors, thereby mitigating nephrotoxicity, while retaining sufficient affinity for bacterial Lipopolysaccharide (LPS).[1]
 - Salt Form (tfa): The trifluoroacetate (TFA) salt is utilized to enhance solubility and stability during purification and lyophilization processes.

Chemical Structure Comparison[1][7][9]

Feature	Polymyxin B (PMB)	Spr741 (tfa)	Consequence
Fatty Acid Tail	Present (Lipophilic)	Absent	Loss of intrinsic bactericidal activity; reduced toxicity.[1][2][4][6]
Net Charge	+5	+3	Reduced renal accumulation; maintained LPS binding.
Target	Outer & Inner Membrane	Outer Membrane Only	Pure permeabilization without cell lysis.
Nephrotoxicity	High (Dose-limiting)	Low	Wider therapeutic window.[1]

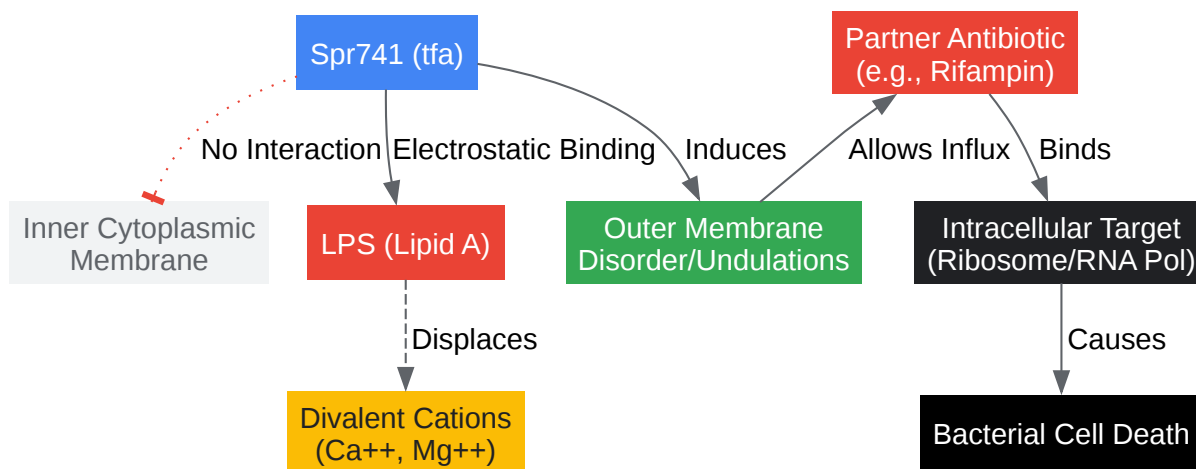
Mechanism of Action (MoA)

Spr741 operates via a non-lytic, permeabilization mechanism.[7][6] It interacts electrostatically with the anionic phosphate groups of the Lipid A component of LPS.

The "Doorman" Hypothesis

- Binding: Spr741 binds to LPS on the Gram-negative surface.
- Displacement: It displaces divalent cations (,) that stabilize the LPS leaflet.[1]
- Disordering: This displacement causes transient "cracks" or undulations in the OM.
- Influx: Co-administered partner antibiotics (the "cargo") passively diffuse through these perturbations.
- No Lysis: Unlike PMB, Spr741 does not span the periplasm to disrupt the inner cytoplasmic membrane, preserving cell viability if administered alone.

MoA Visualization



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Figure 1: Mechanism of Action for Spr741 demonstrating selective OM permeabilization without cytoplasmic membrane disruption.[1]

Preclinical & Clinical Validation[12]

In Vitro Synergy

Spr741 has demonstrated the ability to lower the Minimum Inhibitory Concentration (MIC) of partner antibiotics by orders of magnitude.

Table 1: Representative MIC Reduction (Potentiation) Data Strain: *Klebsiella pneumoniae* (MDR isolates)

Partner Antibiotic	Class	MIC Alone (g/mL)	MIC + Spr741 (8 g/mL)	Fold Reduction
Rifampin	Rifamycin	> 64	0.06	> 1000x
Clarithromycin	Macrolide	> 64	0.5	> 128x
Mupirocin	Carboxylic Acid	> 128	2	> 64x
Fusidic Acid	Fusidane	> 256	4	> 64x

Safety Profile (Phase 1)

Clinical trials (NCT03022175) confirmed the safety hypothesis.[1]

- Renal Clearance: Spr741 is excreted unchanged in urine.
- Tolerability: Single doses up to 800 mg and multiple doses (600 mg q8h) were well-tolerated. [1]
- Comparison: No evidence of the nephrotoxic biomarkers typically associated with therapeutic doses of Polymyxin B or Colistin.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols utilize **Spr741 (tfa)** in synergy assays.

Protocol: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) for Spr741 + Candidate Antibiotic.

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][7]
- **Spr741 (tfa)** stock solution (dissolved in water or saline).[1]

- Partner antibiotic stock.[8][9]
- 96-well polypropylene microplates.[1]

Workflow:

- Matrix Preparation:
 - Rows (A-H): Serial 2-fold dilution of Partner Antibiotic (e.g., Rifampin).
 - Columns (1-12): Serial 2-fold dilution of Spr741 (Range: 0 to 64 g/mL).
- Inoculum: Prepare bacterial suspension to CFU/mL.
- Incubation: Add 100 L inoculum to wells. Incubate at 35°C 2°C for 16-20 hours.
- Readout: Visual inspection or OD600 absorbance.
- Calculation:
 - Interpretation: FICI ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> 0.5 indicates Synergy.

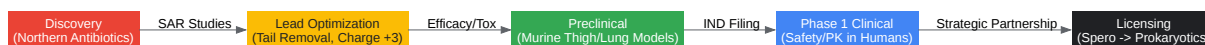
Protocol: Time-Kill Kinetics

Objective: Verify bactericidal activity of the combination over time.

- Setup: Four flasks containing CAMHB:
 - Control (Growth)[1]

- Spr741 alone (at fixed concentration, e.g., 8 g/mL)[1]
- Partner Antibiotic alone (at sub-MIC)[1]
- Combination (Spr741 + Partner)[1][3][10]
- Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.
- Quantification: Serial dilution plating on agar to count Log₁₀ CFU/mL.
- Success Criteria: Synergy is defined as a decrease in CFU/mL by the combination compared to the most active single agent after 24 hours.

Development Pipeline Visualization



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Figure 2: Developmental timeline of Spr741 from rational design to clinical validation and licensing.

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